molecular formula C14H11ClN2O3 B14400188 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide CAS No. 86432-07-7

2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide

Katalognummer: B14400188
CAS-Nummer: 86432-07-7
Molekulargewicht: 290.70 g/mol
InChI-Schlüssel: RBMNTYDQUYWHDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a carbamoyl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chlorobenzoyl chloride+4-HydroxyanilineThis compound\text{2-Chlorobenzoyl chloride} + \text{4-Hydroxyaniline} \rightarrow \text{this compound} 2-Chlorobenzoyl chloride+4-Hydroxyaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can enhance the compound’s reactivity and binding affinity. The carbamoyl group may also play a role in the compound’s stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
  • 2-Chloro-N-(4-hydroxyphenyl)benzamide
  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Uniqueness

2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide is unique due to the presence of both a hydroxyphenyl group and a chloro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

86432-07-7

Molekularformel

C14H11ClN2O3

Molekulargewicht

290.70 g/mol

IUPAC-Name

2-chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H11ClN2O3/c15-12-4-2-1-3-11(12)13(19)17-14(20)16-9-5-7-10(18)8-6-9/h1-8,18H,(H2,16,17,19,20)

InChI-Schlüssel

RBMNTYDQUYWHDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.